molecular formula C5H4BrF3N2 B2437052 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole CAS No. 1368148-07-5

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Cat. No.: B2437052
CAS No.: 1368148-07-5
M. Wt: 229
InChI Key: OKMBQAWMQVQEID-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a chemical compound with the molecular formula C5H4BrF3N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole typically involves the bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the trifluoromethyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

    Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or DMF.

Major Products

    Substitution: Products include various substituted imidazoles depending on the nucleophile used.

    Coupling: Products are typically biaryl or aryl-alkene derivatives.

Scientific Research Applications

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-3-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of an imidazole ring.

    Methyl 5-bromovalerate: Contains a bromine atom but differs significantly in structure and properties.

Uniqueness

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is unique due to its combination of a bromine atom and a trifluoromethyl group on an imidazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-bromo-1-methyl-2-(trifluoromethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMBQAWMQVQEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368148-07-5
Record name 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
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